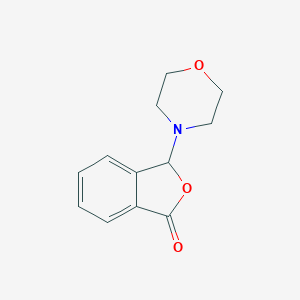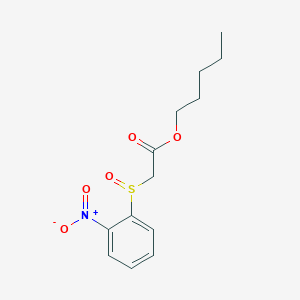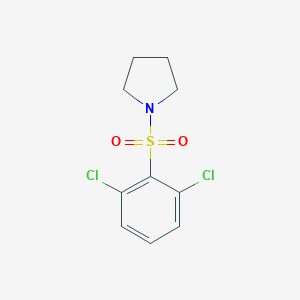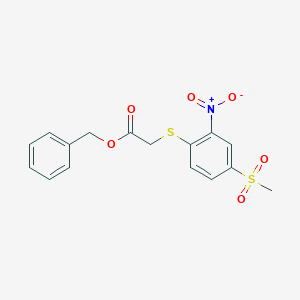![molecular formula C9H6F3NO8S2 B241545 2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid](/img/structure/B241545.png)
2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by sulfonylation and subsequent acetic acid functionalization. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrogen oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and sulfonyl groups on biological systems. It may also serve as a precursor for developing biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid involves interactions with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can participate in various biochemical pathways, influencing the activity of specific proteins or cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- {2-Nitro-4-(trifluoromethyl)phenyl}sulfinylacetic acid
- 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
- {2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}acetic acid
Uniqueness
2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid is unique due to the presence of both trifluoromethyl and sulfonyl groups, which impart distinct chemical reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C9H6F3NO8S2 |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C9H6F3NO8S2/c10-9(11,12)23(20,21)5-1-2-7(6(3-5)13(16)17)22(18,19)4-8(14)15/h1-3H,4H2,(H,14,15) |
Clave InChI |
DIPYAVYMTNZCIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)CC(=O)O |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B241466.png)




![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)


![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![[(2,5-Dibromophenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B241500.png)


